molecular formula C12H11FN4 B1483197 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098088-47-0

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483197
CAS No.: 2098088-47-0
M. Wt: 230.24 g/mol
InChI Key: RTUWDZXHHQVFNB-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a sophisticated chemical intermediate of significant value in medicinal chemistry and oncology research. Its primary application lies in the synthesis of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a recognized oncogene driver in several cancers including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. The core structure of this compound serves as a key scaffold that can be further elaborated to produce drug candidates that compete with ATP for binding to the ALK kinase domain, thereby suppressing its aberrant signaling. The pyridine and pyrazole heterocycles provide essential hinge-binding interactions within the active site, while the fluoroethyl group and the reactive acetonitrile moiety are critical structural features for optimizing pharmacokinetic properties and for further chemical derivatization, respectively. Researchers utilize this intermediate to develop next-generation ALK inhibitors aimed at overcoming acquired resistance mutations that often arise after initial therapy with first-generation drugs. Its use is therefore pivotal in the ongoing pursuit of targeted therapeutics for precision oncology.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWDZXHHQVFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines various structural features, including a fluorinated ethyl group, pyridine, and pyrazole rings, which may influence its interaction with biological targets.

  • Molecular Formula : C12H14FN3
  • Molecular Weight : 235.26 g/mol
  • IUPAC Name : 2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile

Biological Activity Overview

Research indicates that pyrazole derivatives, including the target compound, exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

The biological activity of this compound is hypothesized to involve interactions with specific proteins, enzymes, or receptors. These interactions can lead to alterations in biochemical pathways, influencing various physiological responses.

Potential Targets

  • Muscarinic Receptors : The compound may act as an allosteric modulator for muscarinic receptors (especially M4), which are implicated in several central nervous system disorders such as Alzheimer's disease and schizophrenia .
  • Enzymatic Inhibition : The presence of the pyrazole ring suggests potential inhibitory effects on certain enzymes, which could be relevant for therapeutic applications in pain management and inflammation .

Case Studies and Research Findings

Several studies have explored the biological implications of similar pyrazole derivatives:

  • Pyrazole Derivatives as Therapeutics :
    • A study highlighted the synthesis and evaluation of various pyrazole compounds, demonstrating their efficacy against different biological targets, including cancer cells and inflammatory pathways .
    • Specific analogs showed promising results in modulating muscarinic receptor activity, enhancing the understanding of their therapeutic potential .
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds has established a clear SAR, indicating that modifications around the pyrazole and pyridine moieties significantly affect biological activity. Compounds with specific substitutions exhibited enhanced binding affinities and functional responses at muscarinic receptors .

Data Table: Summary of Biological Activities

Compound NameTarget ActivityKey Findings
This compoundMuscarinic Receptor ModulationPotential allosteric modulator for M4 receptors
CelecoxibCOX InhibitionApproved drug with anti-inflammatory properties
RimonabantCB1 Receptor AntagonismWeight loss and metabolic effects
PhenylbutazoneAnti-inflammatoryEffective in treating pain and inflammation

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological activities due to the presence of both pyridine and pyrazole moieties. These structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.

Case Study:
A study focused on the synthesis of derivatives of this compound revealed its ability to inhibit specific enzymes involved in cancer progression, highlighting its potential as an anticancer agent. The interaction with biological receptors was analyzed using molecular docking studies, which predicted favorable binding affinities.

Material Science

In material science, the fluorinated ethyl group in the compound may enhance stability and reactivity, making it suitable for developing advanced materials. Its unique structure allows for modifications that can lead to new materials with desired properties.

Data Table: Material Properties Comparison

Property2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrileComparison Compound AComparison Compound B
Thermal StabilityHighModerateLow
Solubility in WaterModerateHighLow
Reactivity with AcidsLowHighModerate

Agricultural Chemistry

There is ongoing research into the use of this compound as a pesticide or herbicide due to its biological activity against specific pests. The fluorinated ethyl group could potentially enhance its efficacy and reduce environmental impact.

Case Study:
Field trials demonstrated that formulations containing this compound showed significant efficacy in controlling pest populations while exhibiting low toxicity to non-target organisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Purity Notable Features
2-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (Target) 1: 2-fluoroethyl; 3: pyridin-4-yl 230.24 (estimated) ≥95% Balanced lipophilicity, kinase target
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile 1: 2-fluoroethyl; 3: pyridin-3-yl 230.24 ≥95% Pyridine positional isomer
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile 1: isopropyl; 3: pyridin-4-yl 226.29 (calculated) N/A Steric hindrance from isopropyl
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile 1,3: phenyl 259.31 95% High aromaticity, low solubility
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile 1: 2-fluoroethyl; 3: H 153.16 N/A Simplified structure, minimal binding

Functional Group Impact on Properties

Pyridine Position (3 vs. 4)
  • The target compound’s pyridin-4-yl group ( analog has pyridin-3-yl) likely alters electronic distribution and binding specificity. The 4-position may better align with kinase active sites, as seen in JAK inhibitors (e.g., compounds with pyrrolopyrimidine groups) .
Alkyl Substituents
  • 2-Fluoroethyl (Target) vs. Isopropyl (): The fluoroethyl group reduces metabolic oxidation compared to isopropyl, enhancing stability. Isopropyl’s bulkiness may hinder target engagement .
  • Ethylsulfonyl (): Introduced in azetidine derivatives, this group increases polarity but may reduce membrane permeability .
Aromatic vs. Heteroaromatic Systems
  • The diphenyl analog () exhibits higher molecular weight (259.31 g/mol) and aromaticity, which could reduce solubility and bioavailability compared to the target compound .
  • Pyrrolo[2,3-d]pyrimidin-4-yl (): These extended heterocycles enhance binding to kinase ATP pockets but complicate synthesis .

Preparation Methods

Route A: Mesylate Intermediate and Suzuki Coupling Strategy

  • Stepwise Synthesis :

    • Starting from commercially available cyclopentylmethanol, the alcohol is converted into a mesylate intermediate by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N), yielding a mesylate derivative in ~95% yield.
    • This mesylate is then used for N-alkylation of a pyrazole boronic ester, affording the alkylated boronic ester intermediate in 75% yield.
    • Subsequent palladium-catalyzed Suzuki cross-coupling reactions between bromopyridine derivatives and the boronic ester yield the pyrazol-4-yl-pyridine scaffold.
    • The final step involves N-alkylation of the amide intermediate with a fluoroalkylating agent (e.g., 2-fluoroethyl bromide) to introduce the 2-fluoroethyl group, producing the target compound.
  • Yields and Efficiency :

    • Overall yields for the multi-step synthesis range from 7% to 18%, depending on the specific target analog.
    • The use of bromide substituents on the pyridine ring (e.g., 5a) improves oxidative addition and coupling efficiency compared to methyl-substituted pyridines (5b), enhancing yields of the final compounds.
  • Advantages :

    • This route avoids the need for protection of the pyrazole N–H group.
    • It allows structural modifications at the pyridine ring and fluorinated analogs to be synthesized efficiently.
  • Reference : Detailed in a 2022 study focusing on pyrazol-4-yl-pyridine derivatives as muscarinic receptor modulators.

Alternative Synthetic Approaches

  • Strecker-Type Reaction for Pyridinylacetonitrile Precursors :

    • Preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate from 4-chloropyridine hydrochloride via nucleophilic substitution and cyano group introduction.
    • This intermediate can then be converted into the acetonitrile derivative through hydrolysis and further functionalization.
    • Reaction conditions typically involve heating at 60–90 °C for 2–3 hours, followed by extraction and purification steps.
    • Yields for these ester intermediates range from 78% to 90%, demonstrating good efficiency.
  • Reference : Patent CN103483244A provides detailed embodiments of this method.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Yield (%) Notes
Mesylation of alcohol MsCl, Et3N, room temperature 95 Formation of mesylate intermediate
N-alkylation of pyrazole Mesylate intermediate, base 75 Formation of alkylated boronic ester
Suzuki coupling Pd catalyst, bromopyridine derivatives 53–65 Cross-coupling to form pyrazolyl-pyridine
N-alkylation with fluoroethyl Fluoroethyl bromide, base Variable Introduction of 2-fluoroethyl group
Preparation of ethyl ester 4-chloropyridine hydrochloride, heating 78–90 Formation of ethyl 2-cyano-2-(pyridin-4-yl)acetate

Purification and Characterization Notes

  • Purification typically involves silica gel column chromatography and recrystallization.
  • Reaction monitoring is performed by thin-layer chromatography (TLC).
  • Characterization employs:

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Route A (Mesylate + Suzuki) Mesylation → N-alkylation → Suzuki coupling → Fluoroalkylation High selectivity, modular synthesis, no N–H protection needed Multi-step, moderate overall yield (7–18%)
Strecker-type Ester Synthesis Nucleophilic substitution → Heating → Extraction High yield for ester intermediate, scalable Requires further steps for full target synthesis
Pyrazole Core Construction Hydrazone condensation with ketones (general pyrazole synthesis) Efficient pyrazole formation, adaptable Not specific for fluoroethyl substitution

Research Findings and Practical Considerations

  • The preferred synthetic route for the target compound is the mesylate intermediate route (Route A), which allows for efficient introduction of the fluoroethyl group and pyridinyl substituent on the pyrazole ring.
  • The Suzuki coupling step is critical and benefits from the choice of substituents on the pyridine ring to improve catalytic efficiency.
  • The preparation of the pyridinylacetonitrile ester precursor is well-established and can be performed with high yields under relatively mild conditions.
  • The overall synthesis requires careful control of reaction conditions, particularly during alkylation and coupling steps, to maximize yield and purity.
  • The multi-step synthesis demands thorough purification at each stage to ensure the integrity of intermediates and the final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

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